molecular formula C7H18N2 B1326676 N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine CAS No. 1033693-03-6

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Cat. No.: B1326676
CAS No.: 1033693-03-6
M. Wt: 130.23 g/mol
InChI Key: UVQPZTDUOSENTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is an organic compound with the molecular formula C7H18N2. It is a derivative of amines, characterized by the presence of an amino group attached to a propyl chain, which is further substituted with ethyl and methyl groups. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine typically involves the alkylation of N-methyl-1,3-propanediamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action include the formation of intermediate complexes with substrates, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylethylenediamine
  • N-Methylethylenediamine
  • N,N-Diethylethylenediamine

Uniqueness

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity in certain chemical reactions and improved solubility in organic solvents. These characteristics make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-N-ethyl-3-N-methylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-9(3)7(2)5-6-8/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQPZTDUOSENTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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